molecular formula C15H18N2O6S B2944773 methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate CAS No. 1788543-01-0

methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2944773
CAS No.: 1788543-01-0
M. Wt: 354.38
InChI Key: QAZCRZTTWSRBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is a synthetic sulfonamide-carbamate hybrid compound. Its structure combines a phenyl carbamate core with a sulfamoyl group substituted by a 2-(furan-2-yl)-2-hydroxypropyl chain. This design leverages the pharmacophoric features of both sulfonamides (known for antimicrobial and enzyme-inhibitory properties) and carbamates (valued for their stability and bioactivity in agrochemicals and pharmaceuticals).

Properties

IUPAC Name

methyl N-[4-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZCRZTTWSRBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate, a compound with significant biological potential, has been investigated for its pharmacological properties. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H27N3O5SC_{20}H_{27}N_{3}O_{5}S, with a molecular weight of approximately 421.52 g/mol. The structure features a furan ring, a sulfamoyl group, and a carbamate moiety, which contribute to its biological activity.

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicated that certain derivatives exhibit IC50 values significantly lower than standard inhibitors like rivastigmine, suggesting enhanced efficacy in cholinergic modulation .
  • Anticancer Activity :
    • Recent investigations revealed that methyl carbamate derivatives display cytotoxic effects against several cancer cell lines, including MCF-7 and A549. These compounds exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Anti-inflammatory Properties :
    • The presence of the furan moiety is associated with anti-inflammatory effects. Studies have suggested that compounds containing furan can inhibit pro-inflammatory cytokines and pathways, which may contribute to their therapeutic effects in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AChE InhibitionHuman AChE4.33
BChE InhibitionHuman BChE8.52
Anticancer ActivityMCF-75.85
Anticancer ActivityA5493.0

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of methyl carbamate derivatives, significant growth inhibition was observed in MCF-7 breast cancer cells with an IC50 value of 5.85 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl-Carbamate Hybrids

Compound A : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Structural Differences : Replaces the carbamate group with a benzamide and incorporates a 1,3,4-oxadiazole ring linked to furan.
  • Bioactivity : Exhibits antifungal activity against Candida albicans (MIC = 16 µg/mL) by targeting thioredoxin reductase .
  • Lipophilicity : Higher log k (3.2) due to the cyclohexyl group, enhancing membrane permeability compared to the target compound (estimated log k ~2.8) .

Compound B : Methyl (4-(N-(2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-yl)Ethyl)Sulfamoyl)Phenyl)Carbamate

  • Structural Differences : Substitutes furan with thiophene and introduces a cyclopropyl group.
  • Impact : Thiophene increases lipophilicity (log P +0.5) but reduces hydrogen-bonding capacity compared to furan. The cyclopropyl group may enhance metabolic stability .

Compound C: 4-Chloro-2-{[(3,4-Dichlorophenyl)Amino]Carbonyl}Phenyl Alkylcarbamates

  • Structural Differences : Features a dichlorophenyl urea instead of a sulfamoyl group.
  • Bioactivity : Primarily herbicidal, with IC₅₀ values < 10 µM for Arabidopsis thaliana growth inhibition. Lower antifungal potency than the target compound .

Functional Group Modifications and Bioactivity

Compound Key Substituents Molecular Weight (g/mol) log k Bioactivity
Target Compound Furan-2-yl, hydroxypropyl, carbamate 390.39 ~2.8 Antifungal (theoretical)
LMM11 Cyclohexyl, 1,3,4-oxadiazole, benzamide 488.56 3.2 Antifungal (MIC = 16 µg/mL)
Thiophene Analogue Thiophene, cyclopropyl 396.50 ~3.1 Undisclosed (predicted agrochemical)
Dichlorophenyl Carbamate 3,4-Dichlorophenyl, urea 382.22 2.5 Herbicidal (IC₅₀ < 10 µM)

Key Research Findings and Trends

Role of Heterocycles : Furan and thiophene derivatives exhibit divergent bioactivity profiles. Furan-based compounds (e.g., the target compound) show promise in antimicrobial applications, while thiophene analogues are often prioritized for agrochemicals due to enhanced environmental persistence .

Sulfamoyl vs. Urea Linkers : Sulfamoyl groups (as in the target compound) improve solubility and target specificity compared to urea-linked carbamates, which are more rigid and less adaptable to enzyme active sites .

Lipophilicity-Bioactivity Correlation : Higher log k values (>3.0) correlate with improved antifungal activity but may reduce aqueous solubility, necessitating formulation optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.